An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-benzimidazole-2-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and a full spectroscopic and physical characterization of the target molecule.
Synthesis of 1-propyl-1H-benzimidazole-2-thiol
The synthesis of 1-propyl-1H-benzimidazole-2-thiol is typically achieved in a two-step process. The first step involves the formation of the core benzimidazole-2-thiol ring system, followed by the N-alkylation to introduce the propyl group.
Step 1: Synthesis of 1H-benzimidazole-2-thiol
The initial step is the condensation reaction of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.[1] This reaction forms the stable 1H-benzimidazole-2-thiol.
Step 2: N-propylation of 1H-benzimidazole-2-thiol
The second step is the alkylation of the synthesized 1H-benzimidazole-2-thiol with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base and a suitable solvent.
Experimental Protocols
Synthesis of 1H-benzimidazole-2-thiol
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In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).
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To this solution, add carbon disulfide (0.1 mol) and o-phenylenediamine (0.1 mol).
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The reaction mixture is heated to reflux for 3-4 hours.
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After cooling, the precipitate is filtered, washed with water, and then acidified with dilute acetic acid.
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The resulting solid, 1H-benzimidazole-2-thiol, is filtered, washed with water, and dried.
Synthesis of 1-propyl-1H-benzimidazole-2-thiol
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To a solution of 1H-benzimidazole-2-thiol (0.05 mol) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (0.06 mol).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromopropane (0.055 mol) dropwise to the reaction mixture.
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The reaction is then stirred at room temperature or slightly elevated temperature (50-60 °C) for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
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After completion of the reaction, the solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent like ethyl acetate.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
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Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 1-propyl-1H-benzimidazole-2-thiol
The structure and purity of the synthesized 1-propyl-1H-benzimidazole-2-thiol are confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Dependent on purity |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 1-propyl-1H-benzimidazole-2-thiol based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.60 | m | 4H | Aromatic protons (C₄-H to C₇-H) |
| ~ 4.10 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.80 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~ 0.95 | t | 3H | N-CH₂-CH₂-CH₃ |
| ~ 12.5 (broad) | s | 1H | N-H (Thione tautomer) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.0 | C=S (C₂) |
| ~ 135.0 - 140.0 | Aromatic Quaternary Carbons (C₃ₐ, C₇ₐ) |
| ~ 110.0 - 125.0 | Aromatic CH Carbons (C₄-C₇) |
| ~ 45.0 | N-CH₂-CH₂-CH₃ |
| ~ 22.0 | N-CH₂-CH₂-CH₃ |
| ~ 11.0 | N-CH₂-CH₂-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2960 - 2850 | Aliphatic C-H stretch |
| ~ 1620 - 1580 | C=N and C=C stretch (aromatic) |
| ~ 1300 - 1200 | C=S stretch |
| ~ 1250 - 1180 | C-N stretch |
Table 4: Mass Spectrometry Data
| m/z Value | Assignment |
| 192.0772 (calculated) | [M]⁺ (Molecular Ion) |
| 149 | [M - C₃H₇]⁺ |
| Other fragments | Consistent with benzimidazole ring fragmentation |
It is important to note that 1-propyl-1H-benzimidazole-2-thiol can exist in tautomeric forms (thione and thiol). The spectroscopic data, particularly NMR, may reflect the presence of the predominant tautomer in the given solvent and conditions. The thione form is generally considered to be the more stable tautomer.
